REACTION_CXSMILES
|
[CH2:1]1[CH2:17][O:16][C:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([CH2:4][CH2:5][CH2:6][N:7]=[N+]=[N-])[O:2]1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:17]1[CH2:1][O:2][C:3]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)([CH2:4][CH2:5][CH2:6][NH2:7])[O:16]1 |f:3.4|
|
Name
|
4,4-Ethylenedioxy-4-phenylbutylazide
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C1OC(CCCN=[N+]=[N-])(C2=CC=CC=C2)OC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
146.2 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted by chloroform
|
Type
|
CUSTOM
|
Details
|
to obtain an organic layer
|
Type
|
WASH
|
Details
|
The extracted organic was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant substance was purified by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound
|
Type
|
CUSTOM
|
Details
|
was obtained as a colorless oil (61.8 mg, 56.4% for 2 steps)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1OC(CCCN)(C2=CC=CC=C2)OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |